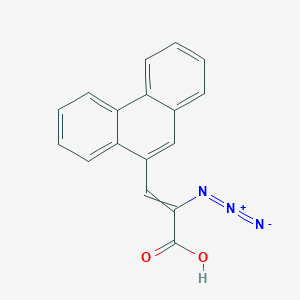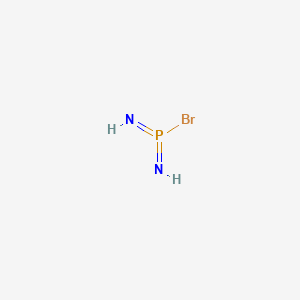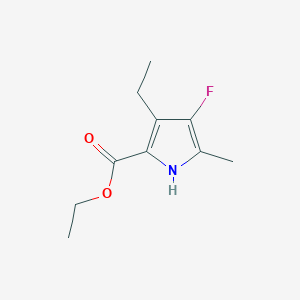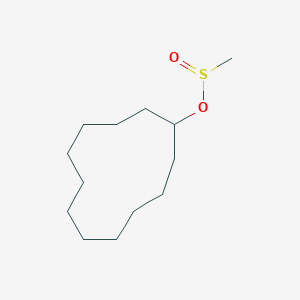![molecular formula C15H15ClN2O B14266773 N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine CAS No. 141479-36-9](/img/structure/B14266773.png)
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a phenylpropylidene chain, which is further substituted with a 4-chloroanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the Schiff base and subsequent reaction with hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the anilino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
科学研究应用
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in biological systems .
相似化合物的比较
Similar Compounds
- N-[3-(4-chloroanilino)-1-phenylpropylidene]hydrazine
- N-[3-(4-chloroanilino)-1-phenylpropylidene]amine
- N-[3-(4-chloroanilino)-1-phenylpropylidene]oxime
Uniqueness
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .
属性
CAS 编号 |
141479-36-9 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)17-11-10-15(18-19)12-4-2-1-3-5-12/h1-9,17,19H,10-11H2 |
InChI 键 |
BRYVYJSWPJLACB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NO)CCNC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)



![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)


![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
